N-(2,6-dichloro-4-cyanophenyl)acetamide
Description
N-(2,6-Dichloro-4-cyanophenyl)acetamide is a substituted acetamide derivative characterized by a dichlorophenyl ring with a para-cyano substituent. The cyano group (-CN) at the para position introduces strong electron-withdrawing effects, influencing electronic distribution, solubility, and intermolecular interactions. Such properties are critical in pharmaceutical and materials science applications, particularly for receptor binding or catalytic activity .
Properties
IUPAC Name |
N-(2,6-dichloro-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMKMYVARFJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-cyanophenyl)acetamide typically involves the reaction of 2,6-dichloro-4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-dichloro-4-cyanophenylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-4-cyanophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The acetamide group can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Formation of N-(2,6-dichloro-4-aminophenyl)acetamide.
Oxidation: Various oxidized derivatives of the acetamide group.
Scientific Research Applications
N-(2,6-dichloro-4-cyanophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dichloro-4-cyanophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties and Reactivity
Nitro-Substituted Analog: 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide (CAS 138681-35-3)
- Structure: Features a nitro (-NO₂) group instead of cyano (-CN).
- Molecular Formula : C₈H₅Cl₃N₂O₃.
- Reported synthesis yield: 82.0%, indicating efficient routes for nitro-substituted derivatives .
- Implications: The nitro group may enhance electrophilic reactivity but increase metabolic instability compared to cyano derivatives.
Methoxy-Substituted Analog: 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide (CAS 136099-58-6)
- Structure : Contains a methoxy (-OCH₃) group and an additional phenyl ring.
- Key Differences: Methoxy is electron-donating, opposing the cyano group’s electronic effects. The N-phenyl substitution introduces steric hindrance, likely reducing molecular planarity .
- Implications : Enhanced lipophilicity from the phenyl group could improve membrane permeability but reduce aqueous solubility.
Thiazole-Ring Analog: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure: Substituted with a thiazole ring instead of cyano.
- Key Findings :
- Implications : Thiazole derivatives may exhibit enhanced biological activity due to improved hydrogen bonding (N–H⋯N interactions) .
Diclofenac-Related Compound: N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2)
- Structure: Lacks a cyano group but includes a 4-chlorophenyl substituent.
- Molecular Weight : 314.59 g/mol.
- Marketed as a diclofenac impurity, highlighting its relevance in NSAID quality control .
Pyridazinone Derivatives (FPR Agonists)
- Examples : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Key Differences: Pyridazinone cores enable FPR2 receptor agonism, unlike cyano-substituted acetamides. Bromophenyl and methoxybenzyl groups enhance receptor specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
